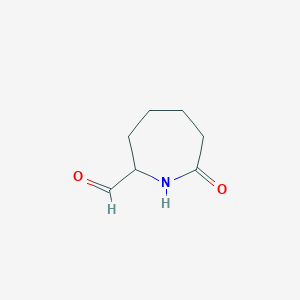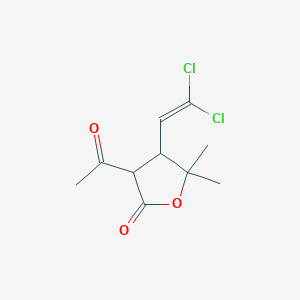
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.
Acetamide Formation: The ethylpyrazole is reacted with 4-hydroxy-2-methoxybenzaldehyde to form the corresponding Schiff base, which is then reduced to the acetamide using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-methylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-hydroxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-(1-ethylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-9-11(8-15-17)16-14(19)6-10-4-5-12(18)7-13(10)20-2/h4-5,7-9,18H,3,6H2,1-2H3,(H,16,19) |
Clave InChI |
NBZSDBINTVQDMU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NC(=O)CC2=C(C=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















